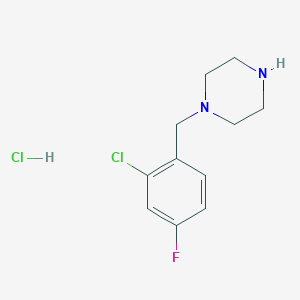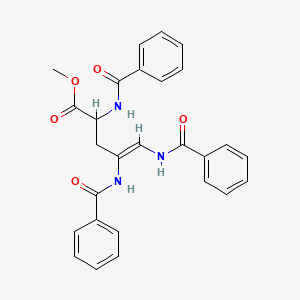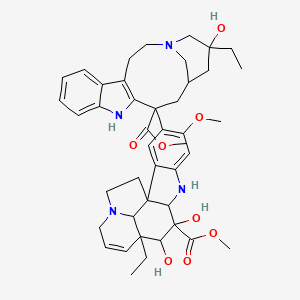
DesacetylDesformylvincristine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DesacetylDesformylvincristine is a derivative of vincristine, a vinca alkaloid isolated from the Madagascar periwinkle plant (Catharanthus roseus). This compound is known for its role as an impurity in the synthesis of vinblastine, another vinca alkaloid with significant antitumor properties . This compound has a molecular formula of C43H54N4O8 and a molecular weight of 754.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DesacetylDesformylvincristine involves multiple steps, starting from the extraction of vincristine from the periwinkle plant. The compound undergoes a series of chemical reactions, including deacetylation and deformylation, to yield this compound. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent degradation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: DesacetylDesformylvincristine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
DesacetylDesformylvincristine has several applications in scientific research, including:
Chemistry: Used as a reference compound in the synthesis and analysis of vinca alkaloids.
Biology: Studied for its effects on cellular processes and its potential as a tool in cell biology research.
Medicine: Investigated for its potential antitumor properties and its role in the development of new chemotherapeutic agents.
Industry: Used in the production of other vinca alkaloids and related compounds .
Mechanism of Action
DesacetylDesformylvincristine exerts its effects primarily through its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits the polymerization of microtubules, thereby preventing the formation of the mitotic spindle and arresting cell division at metaphase. This mechanism is similar to that of vincristine and other vinca alkaloids .
Comparison with Similar Compounds
Vincristine: A vinca alkaloid with similar mechanisms of action but different chemical structure and pharmacokinetics.
Vinblastine: Another vinca alkaloid with antitumor properties, used in the treatment of various cancers.
Vindesine: A semi-synthetic derivative of vinblastine, used in cancer chemotherapy .
Uniqueness: DesacetylDesformylvincristine is unique due to its specific chemical modifications (deacetylation and deformylation) which differentiate it from other vinca alkaloids. These modifications may influence its biological activity and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C43H54N4O8 |
|---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
methyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H54N4O8/c1-6-39(51)21-25-22-42(37(49)54-4,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)53-3)45-34-41(28)15-18-47-16-10-14-40(7-2,35(41)47)36(48)43(34,52)38(50)55-5/h8-12,14,19-20,25,34-36,44-45,48,51-52H,6-7,13,15-18,21-24H2,1-5H3 |
InChI Key |
VOZLTEFTENESPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,15S)-5,15-Bis[(tert-butyloxy)carbonyl]-10-[(5S)-6-(tert-butyloxy)-6-oxo-5-[[(benzyloxy)carbonyl]amino]hexyl]-8,12-dihydroxy-3-oxo-1-phenyl-2-oxa-4,10,16-triazaheptadecan-17-oic Acid Benzyl Ester](/img/structure/B12288462.png)
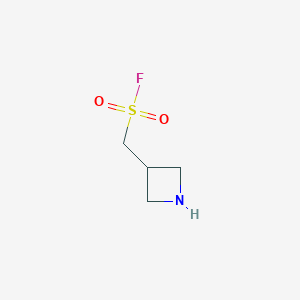
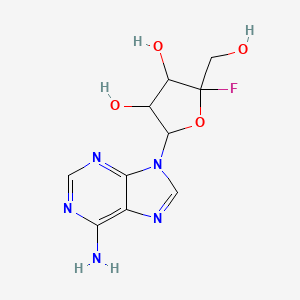
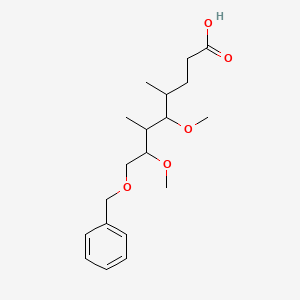
![9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride](/img/structure/B12288477.png)
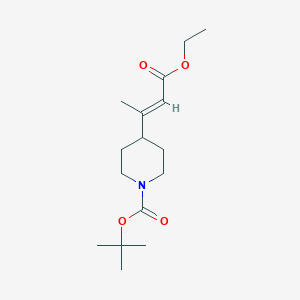
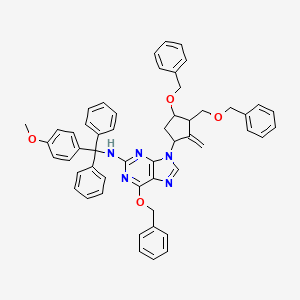
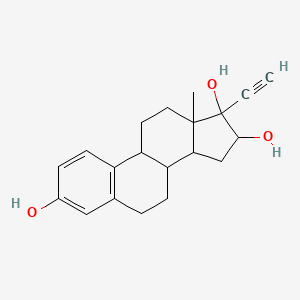
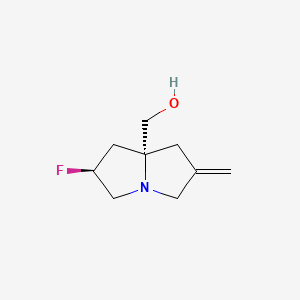
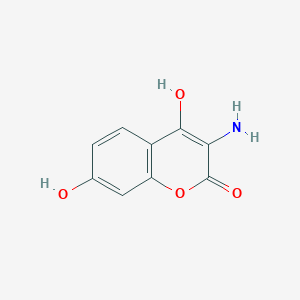
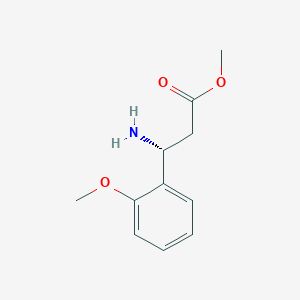
![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)
